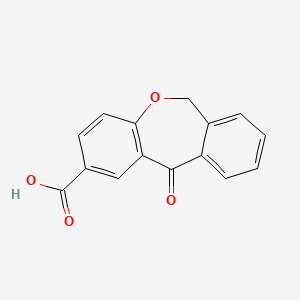
2-Decarboxymethyl-2-carboxy Isoxepac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decarboxymethyl-2-carboxy Isoxepac is a chemical compound with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-Decarboxymethyl-2-carboxy Isoxepac involves specific synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds.
Análisis De Reacciones Químicas
2-Decarboxymethyl-2-carboxy Isoxepac undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, which are employed in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Decarboxymethyl-2-carboxy Isoxepac has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Decarboxymethyl-2-carboxy Isoxepac involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
2-Decarboxymethyl-2-carboxy Isoxepac can be compared with other similar compounds, such as carboxymethylcellulose and other isoxepac derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Actividad Biológica
2-Decarboxymethyl-2-carboxy Isoxepac (CAS No. 66801-40-9) is a chemical compound with a molecular formula of C₁₅H₁₀O₄ and a molecular weight of 254.24. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity, which can lead to various biological effects. Research indicates that it may influence metabolic pathways and cellular signaling mechanisms, although detailed studies are required to elucidate the exact pathways involved.
Biological Activity and Applications
Research into the biological activity of this compound has revealed several promising applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : There is evidence indicating that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isoxepac | Basic structure without modifications | Known for its analgesic properties |
| 2-Carboxy Isoxepac | Contains an additional carboxyl group | Potentially enhanced solubility and bioactivity |
| Decarboxymethyl Isoxepac | Lacks one carboxyl group | Different pharmacokinetic properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition of growth at specific concentrations. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, warranting further exploration of its mechanism.
- Anti-inflammatory Response in Cell Lines : In vitro studies using human cell lines revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases.
- Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and induce apoptosis, particularly in breast and colon cancer models. These findings highlight its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C15H10O4 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14-11-4-2-1-3-10(11)8-19-13-6-5-9(15(17)18)7-12(13)14/h1-7H,8H2,(H,17,18) |
Clave InChI |
COXWXMDASYKDSK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















